N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dimethyl Substituents: The 2,4-dimethyl substituents can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethyl Chain: The ethyl chain can be attached to the thiazole ring through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 2-fluorobenzenesulfonyl chloride to form the desired sulfonamide.
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activities .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-9-12(19-10(2)16-9)7-8-15-20(17,18)13-6-4-3-5-11(13)14/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZMKZJFPCIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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